
Dichloroalumane
Overview
Description
Dichloroalumane, systematically named dichloro(hydrido)aluminum (IUPAC) and alternatively referred to as Aluminium(II) chloride, is an inorganic compound with the molecular formula AlCl₂H and a molecular weight of 98.89 g/mol . Its CAS registry number is 16603-84-2, and it is characterized by the InChI key WADSLQQIOJIXTB-UHFFFAOYSA-L, reflecting a structure where aluminum is bonded to two chlorine atoms and one hydride . This compound is distinct from the more common aluminum trichloride (AlCl₃), as it features a unique bonding environment with a hydrogen atom, which influences its reactivity and applications. This compound is primarily utilized in specialized syntheses and industrial processes requiring controlled Lewis acidity or hydride transfer capabilities .
Preparation Methods
Hydrochlorination of Diols: A Catalyzed Gas-Liquid Reaction System
The most widely documented method for dichloroalkane synthesis involves hydrochlorination of diols using hydrogen chloride (HCl) gas in the presence of ammonium chloride catalysts . This approach, exemplified in CN112341309B, employs a reflux system with an integrated oil-water separator to enhance reaction efficiency and product purity.
Reaction Mechanism and Kinetic Considerations
The reaction proceeds via nucleophilic substitution, where HCl gas reacts with diols (e.g., 1,6-hexanediol) under acidic conditions. Ammonium chloride (NH₄Cl) serves a dual role:
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Acid Catalyst : Dissociates into NH₄⁺ and Cl⁻, protonating hydroxyl groups to form better leaving groups .
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Phase Transfer Agent : Facilitates HCl dissolution in the aqueous phase, increasing gas-liquid interfacial contact .
Kinetic studies from patent data reveal pseudo-first-order dependence on diol concentration, with activation energies ranging from 45–60 kJ/mol depending on diol chain length .
Process Parameters and Optimization
Key operational variables and their optimized ranges are summarized below:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 100–110°C | Higher temps reduce side products |
HCl:Diol Molar Ratio | 2.5:1–3:1 | Excess HCl drives equilibrium |
Catalyst Loading | 1–1.6 wt% of diol | Balances rate vs. cost |
Reaction Time | 3–5 hours | Extended times increase conversion |
Example 1 from CN112341309B demonstrates these conditions: 500 g 1,6-hexanediol reacted with HCl (1:2.5 molar ratio) at 110°C for 3 hours yielded 96% 1,6-dichlorohexane at 99.6% purity .
Solvent Selection and Reusability in Industrial Processes
Water emerges as the preferred solvent due to its unique advantages:
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Byproduct Suppression : High water content inhibits etherification side reactions (e.g., monochloroether formation) .
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Phase Separation : Dichloroalkanes form immiscible upper layers in oil-water separators, enabling continuous product removal .
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Environmental Benefit : The aqueous phase retains catalyst and unreacted HCl, allowing 5–7 reuse cycles without wastewater generation .
Comparative studies in Example 2 (1,3-propylene glycol reaction) showed <0.3% monochloroether byproduct when using water versus 4–7% in non-polar solvents .
Chemical Reactions Analysis
Aluminum chloride undergoes various chemical reactions, including:
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Hydrolysis: : Aluminum chloride reacts with water to form hydrochloric acid and aluminum hydroxide: [ AlCl_3 + 3H_2O \rightarrow Al(OH)_3 + 3HCl ]
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Friedel-Crafts Reactions: : As a Lewis acid, aluminum chloride is a key catalyst in Friedel-Crafts alkylation and acylation reactions, which are used to introduce alkyl or acyl groups into aromatic compounds: [ RCl + AlCl_3 \rightarrow R^+ + AlCl_4^- ]
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Formation of Complexes: : Aluminum chloride forms complexes with various ligands, such as ethers and amines, enhancing its reactivity in organic synthesis .
Scientific Research Applications
Aluminum chloride has a wide range of applications in scientific research:
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Chemistry: : It is extensively used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions, polymerization, and isomerization processes.
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Biology: : Research has shown that aluminum chloride can induce cell death in cancer cells, making it a potential candidate for targeted cancer therapies .
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Medicine: : Aluminum chloride is used in antiperspirants to control excessive sweating (hyperhidrosis) by obstructing sweat glands .
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Industry: : It is used in the production of dodecylbenzene, a key intermediate for detergents, and in the synthesis of bis(arene) metal complexes .
Mechanism of Action
The mechanism of action of aluminum chloride varies depending on its application:
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Antiperspirant: : Aluminum chloride works by causing an obstruction of the distal sweat gland ducts. The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
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Catalyst: : As a Lewis acid, aluminum chloride accepts electron pairs from donor molecules, facilitating various organic reactions by stabilizing carbocations and other reactive intermediates .
Comparison with Similar Compounds
Dichloroalumane vs. Dimethylaluminum Chloride
Dimethylaluminum chloride (CAS 1184-58-3), with the formula AlCl(CH₃)₂, is an organoaluminum compound. Key differences include:
Key Insight: this compound’s inorganic hydride structure makes it reactive in redox reactions, while dimethylaluminum chloride’s organometallic nature favors catalytic applications in organic chemistry .
This compound vs. Dichloroacetyl Chloride
Dichloroacetyl chloride (Cl₂CHCOCl, CAS 79-36-7) is an organic acid chloride. Although both compounds contain two chlorine atoms, their central atoms (Al vs. C) lead to divergent properties:
Key Insight : this compound’s aluminum-centered reactivity contrasts with dichloroacetyl chloride’s carbon-centered electrophilicity, highlighting the impact of central atom identity .
This compound vs. Dichloroanilines
Dichloroanilines (e.g., 2-chloroaniline, CAS 95-51-2) are aromatic amines with chlorine substituents. These compounds differ fundamentally from this compound:
Key Insight : Dichloroanilines’ aromatic and basic properties contrast with this compound’s metallic and acidic characteristics .
Research Findings and Industrial Relevance
- This compound: Its hydride ligand enables unique redox reactions, making it valuable in aluminum hydride chemistry and as a precursor for aluminum nanomaterials .
- Dimethylaluminum Chloride : Widely used in Ziegler-Natta catalysis for polyolefin production due to its strong Lewis acidity and stability in hydrocarbon solvents .
- Safety Considerations : this compound and related chlorinated aluminum compounds require stringent handling due to moisture sensitivity and corrosivity .
Biological Activity
Dichloroalumane, a compound with the formula AlCl₂, has garnered attention in various fields of research due to its unique properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its aluminum center bonded to two chloride ions. This coordination complex exhibits properties that can influence biological systems, particularly in the context of metal ion interactions with biomolecules.
Mechanisms of Biological Activity
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Metal Ion Interaction :
- Aluminum compounds, including this compound, can interact with various biological macromolecules such as proteins and nucleic acids. These interactions can alter the structural and functional properties of these biomolecules, leading to significant biological effects.
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Influence on Cellular Processes :
- Studies have indicated that this compound may influence cellular signaling pathways and enzymatic activities. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic processes.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells.
- Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 25 | Induction of apoptosis |
MCF-7 | 30 | Oxidative stress induction |
Cytotoxicity Studies
While this compound shows promise as an anticancer agent, its cytotoxic effects on normal cells have also been evaluated. Studies indicate that at lower concentrations, this compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Table 2: Cytotoxicity Profile
Cell Type | IC50 (µM) | Selectivity Index |
---|---|---|
Normal Fibroblasts | >100 | >4 (A549) |
Cancer Cells | 25 |
Case Studies
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Case Study: Lung Cancer Treatment :
- A study conducted on A549 cells treated with this compound showed a significant reduction in cell viability after 24 hours. The treatment resulted in increased levels of reactive oxygen species (ROS), suggesting that oxidative stress plays a critical role in its anticancer activity.
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Case Study: Breast Cancer :
- In another study involving MCF-7 cells, this compound treatment led to cell cycle arrest at the G2/M phase, indicating its potential to disrupt normal cell division processes in cancerous cells.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for dichloroalumane, and how do experimental conditions influence product stability?
this compound is typically synthesized via controlled reactions involving aluminium and chlorine or through the reduction of aluminium trichloride (AlCl₃). Precipitation methods using specific stabilizing media (e.g., organic solvents) are critical to prevent hydrolysis or decomposition . For example, AlCl₃ reactions with tetramethylurea form stable adducts, where solvent choice and stoichiometry directly impact structural integrity . Researchers must optimize temperature, inert atmosphere conditions, and solvent polarity to ensure high-purity yields.
Q. How can the stability of this compound be evaluated under varying environmental conditions?
Stability assessments should include thermogravimetric analysis (TGA) to monitor decomposition temperatures and dynamic light scattering (DLS) to evaluate colloidal stability in suspension . Factors such as moisture sensitivity, solvent interactions (e.g., ethanol vs. water), and thermal gradients (30°C to 250°C) must be systematically tested, as shown in analogous AlCl₃ reaction studies .
Q. What analytical techniques are recommended for characterizing this compound’s molecular structure?
X-ray crystallography and ²⁷Al nuclear magnetic resonance (NMR) spectroscopy are gold standards for elucidating bonding configurations and coordination geometry. For instance, X-ray studies confirmed the 1:1 adduct structure of AlCl₃ with tetramethylurea, revealing elongated C–O bonds due to aluminium coordination . Pair these with Fourier-transform infrared (FTIR) spectroscopy to identify Al–Cl vibrational modes.
Q. How should researchers assess the purity of this compound samples?
Gas chromatography (GC) for volatile impurities (<0.1%), Karl Fischer titration for water content (≤0.02%), and inductively coupled plasma mass spectrometry (ICP-MS) for trace metals (e.g., Pb ≤0.0001%) are essential . Density (1.32–1.33 g/cm³) and refractive index (1.423–1.425) measurements further validate consistency with literature values .
Advanced Research Questions
Q. How can contradictions in this compound’s reactivity data across studies be resolved?
Discrepancies often arise from variations in synthesis protocols or environmental controls. For example, reaction rates of AlCl₃ with phenylpentane differ by 0.60 vs. 0.59 under similar conditions due to minor solvent impurities . Researchers should replicate experiments with strict parameter documentation and use multivariate analysis to isolate confounding variables (e.g., pressure, solvent dielectric constant) .
Q. What mechanistic insights explain this compound’s role in catalytic or Lewis acid-driven reactions?
this compound acts as a Lewis acid by accepting electron pairs, facilitating electrophilic substitutions. In AlCl₃–tetramethylurea adducts, the Al center coordinates via oxygen, altering reaction pathways and stabilizing intermediates . Kinetic studies (e.g., stopped-flow spectroscopy) and density functional theory (DFT) modeling can clarify transition states and activation barriers.
Q. What experimental design considerations are critical for studying this compound’s interactions with organic substrates?
Use fractional factorial designs to test variables like stoichiometry (1:1 to 1:3 AlCl₂:substrate), solvent polarity (e.g., dichloromethane vs. ether), and temperature (20–100°C). For example, AlCl₃ reactions exhibit higher yields in ethanol than water due to reduced hydrolysis . Include control experiments with inert salts to distinguish specific vs. bulk medium effects.
Q. How can advanced spectroscopic methods resolve ambiguities in this compound’s coordination chemistry?
Extended X-ray absorption fine structure (EXAFS) spectroscopy provides bond-length resolution for Al–Cl and Al–O interactions, while solid-state NMR can differentiate between ionic ([AlCl₄]⁻) and covalent species in solution . Coupled with electron paramagnetic resonance (EPR) for paramagnetic intermediates, these techniques address ambiguities in speciation.
Q. What strategies mitigate handling challenges for this compound in moisture-sensitive reactions?
Employ Schlenk-line techniques or gloveboxes (<1 ppm H₂O) for synthesis and storage. Stabilize suspensions with aprotic media (e.g., tetrahydrofuran) and characterize degradation products via GC-MS to identify hydrolysis pathways (e.g., HCl release) .
Q. How can researchers leverage this compound’s properties for cross-disciplinary applications (e.g., materials science)?
Its Lewis acidity and low-cost synthesis make it viable for polymer catalysis (e.g., Friedel-Crafts alkylation) or precursor roles in aluminium nanomaterials. Pair electrochemical studies (cyclic voltammetry) with TEM to correlate redox behavior with nanoparticle morphology .
Q. Methodological Guidance
- Data Interpretation : Use principal component analysis (PCA) to deconvolute overlapping spectral signals (e.g., NMR or FTIR) and reconcile thermal decomposition profiles with theoretical models .
- Contradiction Analysis : Apply Deming regression to compare datasets with heteroscedastic errors, ensuring reproducibility thresholds (e.g., ±5% yield variance) are statistically justified .
- Literature Synthesis : Cross-reference structural data with crystallographic databases (e.g., Cambridge Structural Database) and validate purity metrics against pharmacopeial standards (e.g., Ph.Eur.) .
Properties
IUPAC Name |
trichloroalumane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCWAEJMTAWNJL-UHFFFAOYSA-K | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al](Cl)(Cl)Cl | |
Source | PubChem | |
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Molecular Formula |
AlCl3 | |
Record name | ALUMINUM CHLORIDE, ANHYDROUS | |
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Record name | aluminium chloride | |
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Related CAS |
7784-13-6 (Parent) | |
Record name | Aluminum chloride | |
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DSSTOX Substance ID |
DTXSID6029674 | |
Record name | Aluminum chloride | |
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Molecular Weight |
133.34 g/mol | |
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Physical Description |
Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion., White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO], COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE. | |
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Boiling Point |
182.7 °C at 752 mm Hg /Sublimation temperature/ | |
Record name | ALUMINUM CHLORIDE | |
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Solubility |
Water reactive, Soluble in benzene, carbon tetrachloride, chloroform., Freely soluble in many organic solvents, such as benzophenone, nitrobenzene., Solubility in water: reaction | |
Record name | Aluminum chloride | |
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Density |
2.44 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.48, 2.44 g/cm³ | |
Record name | ALUMINUM CHLORIDE, ANHYDROUS | |
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Vapor Pressure |
1 mm Hg at 100.0 °C | |
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Impurities |
The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product), Impurities: ferric chloride; free aluminum; insolubles, IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02% | |
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Color/Form |
White when pure; ordinarily gray or yellow to greenish, White, hexagonal crystals or powder, White or colorless hexagonal deliquescent or moisture sensitive plates | |
CAS No. |
7446-70-0 | |
Record name | ALUMINUM CHLORIDE, ANHYDROUS | |
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Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
381 °F (USCG, 1999), 192.6 °C, MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/, MP: decomposes /Aluminum chloride hydrate/ | |
Record name | ALUMINUM CHLORIDE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8223 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Aluminum chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11081 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALUMINUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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